molecular formula C18H20ClN3O B4423880 4-(2-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide

4-(2-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide

Cat. No. B4423880
M. Wt: 329.8 g/mol
InChI Key: CQDRURBRFOFTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazines. This compound has been widely studied due to its potential therapeutic applications in the treatment of various mental disorders, including anxiety and depression.

Scientific Research Applications

MCPP has been extensively studied for its potential therapeutic applications in the treatment of various mental disorders, including anxiety and depression. It has been shown to have anxiogenic effects, which means that it can induce anxiety-like behavior in animal models. This property has led to the use of 4-(2-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide as a pharmacological tool for studying anxiety and related disorders.

Mechanism of Action

The exact mechanism of action of 4-(2-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a non-selective serotonin receptor agonist, with a higher affinity for the 5-HT2A and 5-HT2C receptors. This activation of the serotonin receptors leads to the release of various neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. It has been shown to increase heart rate and blood pressure, as well as induce changes in body temperature and metabolism. Additionally, this compound has been shown to affect the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The use of 4-(2-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide in lab experiments has several advantages, including its ability to induce anxiety-like behavior in animal models, which can be used to study anxiety and related disorders. Additionally, this compound has a well-established synthesis method, making it readily available for research purposes. However, there are also limitations to the use of this compound in lab experiments, including its potential to induce adverse effects, such as increased heart rate and blood pressure.

Future Directions

There are several future directions for the study of 4-(2-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide. One potential area of research is the development of new therapeutic applications for this compound, including the treatment of anxiety and depression. Additionally, further studies on the mechanism of action of this compound may lead to the development of new drugs that target the serotonin receptors. Finally, the use of this compound in combination with other drugs may lead to the development of new treatment options for various mental disorders.
Conclusion
In conclusion, this compound is a psychoactive drug that has been extensively studied for its potential therapeutic applications in the treatment of various mental disorders, including anxiety and depression. Its synthesis method is well-established, and it has been shown to induce anxiety-like behavior in animal models, making it a valuable pharmacological tool for studying anxiety and related disorders. Further research on the mechanism of action and potential therapeutic applications of this compound may lead to the development of new treatment options for various mental disorders.

properties

IUPAC Name

4-(2-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-14-6-8-15(9-7-14)20-18(23)22-12-10-21(11-13-22)17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDRURBRFOFTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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